molecular formula C7H8FNO B13124932 2-Fluoro-6-methoxy-3-methylpyridine CAS No. 1227580-97-3

2-Fluoro-6-methoxy-3-methylpyridine

Cat. No.: B13124932
CAS No.: 1227580-97-3
M. Wt: 141.14 g/mol
InChI Key: VKLMAJZETAJDPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyridine (B92270) Derivatives in Advanced Molecular Architectures

Pyridine derivatives are indispensable building blocks in the creation of complex molecules due to their versatile chemical nature. nih.govtandfonline.comwisdomlib.orgsciencepublishinggroup.comnih.gov Their presence is widespread in pharmaceuticals, agrochemicals, and functional materials. The nitrogen atom in the pyridine ring imparts unique properties, including basicity and the ability to participate in hydrogen bonding, which are crucial for biological activity and material performance. nih.gov This has led to the incorporation of pyridine moieties into a vast number of approved drugs for treating a wide array of conditions, including cancer, infections, and neurological disorders. nih.govtandfonline.comwisdomlib.orgnih.gov

The pyridine ring's electronic properties can be finely tuned through the introduction of various substituents, allowing chemists to modulate the molecule's reactivity, solubility, and interaction with biological targets. nih.gov This adaptability makes pyridine derivatives a favored scaffold in drug discovery and the design of novel materials. sciencepublishinggroup.comnih.gov

Strategic Importance of Halogenation and Alkoxylation in Pyridine Functionalization

Halogenation, particularly fluorination, and alkoxylation, such as methoxylation, are powerful strategies for modifying the physicochemical properties of pyridine derivatives. acs.orgnih.gov The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. acs.orgrsc.org This is due to the high electronegativity and small size of fluorine, which can lead to enhanced biological activity and improved pharmacokinetic profiles. acs.org The development of methods for the selective introduction of fluorine into pyridine rings is an active area of research, with significant implications for the creation of new drugs and agrochemicals. uni-muenster.dechemeurope.commountainscholar.orgnih.govchemrxiv.orgnih.gov

Similarly, the methoxy (B1213986) group (an alkoxy group) can influence a molecule's properties by acting as a hydrogen bond acceptor and by altering its electronic nature and conformation. nih.gov The presence of a methoxy group can impact the basicity of the pyridine nitrogen, which in turn affects its reactivity and suitability for certain chemical transformations. nih.gov For instance, a methoxy group at the 2-position of a pyridine ring can decrease the basicity of the nitrogen atom, which can be advantageous in certain synthetic routes. nih.gov

Scope of Research on 2-Fluoro-6-methoxy-3-methylpyridine and Related Systems

The compound this compound, which incorporates fluorine, methoxy, and methyl groups on the pyridine ring, represents a confluence of these strategic functionalizations. Research on this specific molecule and its analogs is driven by the desire to create novel compounds with tailored properties for various applications, particularly in medicinal chemistry.

The synthesis of such multi-substituted pyridines can be challenging, often requiring specific and carefully controlled reaction conditions. For example, the introduction of a methoxy group can be achieved by reacting a suitable precursor with sodium methoxide. prepchem.com The presence of multiple substituents on the pyridine ring offers a rich landscape for further chemical modification, allowing for the creation of diverse libraries of compounds for screening and development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1227580-97-3

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

2-fluoro-6-methoxy-3-methylpyridine

InChI

InChI=1S/C7H8FNO/c1-5-3-4-6(10-2)9-7(5)8/h3-4H,1-2H3

InChI Key

VKLMAJZETAJDPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)OC)F

Origin of Product

United States

Synthetic Methodologies for 2 Fluoro 6 Methoxy 3 Methylpyridine and Its Precursors

De Novo Pyridine (B92270) Ring Construction Approaches

The foundational step in synthesizing complex pyridines often involves the construction of the pyridine ring itself, a process known as de novo synthesis. These methods assemble the heterocyclic core from acyclic precursors.

Multi-Component Reactions for Substituted Pyridine Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like substituted pyridines in a single step from three or more starting materials. bohrium.comnih.gov These reactions are prized for their ability to rapidly generate molecular diversity. bohrium.com

One prominent example is the Hantzsch pyridine synthesis, which classically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine. youtube.com Modifications to this method allow for the synthesis of asymmetric pyridines by performing condensation steps sequentially. Another versatile MCR involves the reaction of aldehydes, malononitrile, a ketone, and ammonium acetate, often under green conditions such as using reusable nanocatalysts or microwave irradiation, to produce highly substituted pyridines in good yields. nih.govrsc.org

Reaction Type Components Key Features Reference
Hantzsch Dihydropyridine SynthesisAldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium AcetateForms a dihydropyridine intermediate that requires subsequent oxidation. youtube.com
Four-Component ReactionAldehyde, Malononitrile, Ketone, Ammonium AcetateOften proceeds under environmentally friendly conditions with high yields. nih.govrsc.org
Aza-Wittig/Diels-Alder SequenceAryl/heteroaromatic aldehydes, α,β-unsaturated acids, push-pull enaminesA two-pot, three-component process for preparing diverse tri- and tetrasubstituted pyridines. nih.gov

Electrocyclization Strategies for Pyridine Core Formation

Electrocyclization reactions provide a powerful method for forming the pyridine ring through the concerted rearrangement of electrons in a linear precursor. Aza-6π-electrocyclization is a notable example, where a 1-azatriene undergoes cyclization to form a dihydropyridine, which can then be aromatized. organic-chemistry.org This strategy has been employed in the synthesis of diverse pyridine derivatives.

Another approach involves the 1,5-electrocyclization of vinyl pyridinium (B92312) ylides. These reactive intermediates can be generated from Morita-Baylis-Hillman adducts and, under basic conditions, cyclize to form complex fused pyridine systems. nih.govresearchgate.net

Precursor Type Reaction Key Features Reference
1-AzatrienesAza-6π-electrocyclizationForms a dihydropyridine intermediate that requires aromatization. organic-chemistry.org
Vinyl Pyridinium Ylides1,5-ElectrocyclizationGenerates complex, often fused, pyridine ring systems. nih.govresearchgate.net

Synthesis of Pyridine Intermediates via Enones and Dicarbonyls

The condensation of 1,5-dicarbonyl compounds with ammonia or its equivalents is a fundamental and direct method for pyridine synthesis. baranlab.org The challenge often lies in the accessibility of the required 1,5-dicarbonyl precursor. A common strategy to overcome this is the Michael addition of an enolate to an α,β-unsaturated carbonyl compound (an enone) to generate the 1,5-dicarbonyl in situ. researchgate.net

Variations of this approach utilize readily available enones and dicarbonyls to construct the pyridine ring. For example, a one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization sequence using a 2-fluoro-1,3-dicarbonyl has been developed for the regioselective synthesis of variously substituted pyridines. researchgate.net

Precursors Key Reaction Advantages Reference
1,5-Dicarbonyl compoundsCondensation with ammoniaDirect route to the pyridine ring. baranlab.org
Enone and EnolateMichael AdditionIn situ generation of the 1,5-dicarbonyl precursor. researchgate.net
2-Fluoro-1,3-dicarbonyl and Michael acceptorMichael addition/[5 + 1] annulationRegioselective synthesis of polysubstituted pyridines. researchgate.net

Selective Fluorination Strategies

The introduction of a fluorine atom onto a pre-formed pyridine ring requires precise control of regioselectivity. Several methods have been developed to achieve this, primarily categorized as nucleophilic or C-H bond fluorination approaches.

Nucleophilic Fluorination of Pyridine Systems

Nucleophilic aromatic substitution (SNAr) is a widely used method for introducing fluorine onto an aromatic ring. This reaction typically requires a good leaving group, such as a halogen or a nitro group, at the position to be fluorinated, and an activated pyridine ring (i.e., electron-deficient). For the synthesis of 2-fluoropyridines, a common precursor is a 2-halopyridine (e.g., 2-chloro- or 2-bromopyridine). Treatment with a fluoride (B91410) source, such as potassium fluoride, often in the presence of a phase-transfer catalyst, can displace the halide to yield the 2-fluoropyridine (B1216828). nih.gov

The nitro group can also serve as an effective leaving group in SNAr reactions on electron-poor pyridyl systems. mdpi.com For instance, methyl 3-nitropyridine-4-carboxylate has been successfully converted to methyl 3-fluoropyridine-4-carboxylate using cesium fluoride in DMSO. mdpi.com

Starting Material Reagent Key Conditions Reference
2-HalopyridinePotassium Fluoride (KF)Often requires a phase-transfer catalyst and high temperatures. nih.gov
2-NitropyridineCesium Fluoride (CsF)Effective for electron-deficient pyridine rings. mdpi.com

C-H Bond Fluorination Methodologies for Pyridines

Direct C-H bond fluorination offers a more atom-economical and step-efficient approach to fluorinated pyridines by avoiding the pre-installation of a leaving group. A significant advancement in this area is the use of silver(II) fluoride (AgF2) for the site-selective fluorination of pyridines. nih.govorgsyn.org This method exhibits remarkable selectivity for the C-H bond adjacent to the nitrogen atom (the 2-position). The reaction proceeds under mild conditions, typically at ambient temperature, and is tolerant of a wide range of functional groups. nih.govpsu.eduresearchgate.net The proposed mechanism involves coordination of the pyridine nitrogen to the Lewis acidic silver center, which activates the adjacent C-H bond towards fluorination. psu.edu

Reagent Selectivity Key Advantages Reference
Silver(II) Fluoride (AgF2)C-2 position of the pyridine ringMild reaction conditions, high functional group tolerance, commercially available reagent. nih.govorgsyn.orgpsu.edu

Regioselective Methylation and Alkylation of Pyridine Scaffolds

Achieving regioselective methylation at the C-3 position requires careful control, as this position is generally less reactive than the C-2, C-4, and C-6 positions. Directed methylation strategies utilize existing functional groups on the pyridine ring to guide the methylating agent to a specific location.

One powerful technique is directed ortho-metalation. In this approach, a directing group (such as a methoxy (B1213986) group) facilitates the deprotonation of an adjacent C-H bond by a strong base. The resulting organometallic intermediate can then be quenched with an electrophilic methyl source (e.g., methyl iodide) to install the methyl group. This strategy has been successfully applied to related heterocyclic systems like pyrazolo[1,5-a]pyridines using magnesium- or zinc-based reagents. nih.gov The methoxy group is known to be an effective directing group for the lithiation and subsequent functionalization at the C-4 position of 3-methoxypyridine. ntu.edu.sg A similar strategy could potentially be adapted to direct methylation to the C-3 position of a 2-alkoxypyridine precursor.

Direct C-H methylation offers a more atom-economical approach by avoiding the pre-installation of directing groups or leaving groups. Recent advances have enabled the methylation of relatively unreactive C-H bonds on the pyridine ring.

A notable method involves a rhodium-catalyzed C-3/5 methylation of pyridines using formaldehyde (B43269) as the methyl source. nih.govrsc.orgrsc.org This reaction proceeds through a temporary dearomatization of the pyridine ring via hydride addition, which renders the ring nucleophilic. nih.govrsc.org This approach is complementary to C-H activation strategies and is effective for C-4 functionalized pyridines, leading to mono- or di-methylation at the C-3 and C-5 positions. nih.govrsc.org Importantly, if the C-3 position is already occupied, this method can selectively introduce a methyl group at the C-5 position. nih.govrsc.org

Older methods for pyridine methylation often rely on high-temperature, vapor-phase reactions over metal catalysts. For example, pyridines can be methylated using methanol (B129727) in the presence of a nickel-nickel oxide catalyst at temperatures between 250°C and 320°C. google.com These methods typically favor methylation at the alpha-positions (C-2/C-6). google.comresearchgate.net

Table 3: C-H Methylation Strategies for Pyridine Scaffolds

MethodologyCatalyst/ReagentsMethyl SourceTarget Position(s)Key FeaturesReference
Temporary DearomatizationRhodium complexFormaldehydeC-3 / C-5Does not require a directing group; functionalizes relatively unreactive positions. nih.govrsc.orgrsc.org
High-Temperature CatalysisNickel-nickel oxideMethanolC-2 / C-6 (alpha)Vapor-phase reaction requiring high temperatures (250-320°C). google.comresearchgate.net

Cascade and One-Pot Synthetic Protocols for Pyridine Derivatives

The development of cascade and one-pot reactions represents a significant advancement in organic synthesis, offering increased efficiency by minimizing intermediate purification steps, reducing solvent waste, and saving time and resources. acsgcipr.orgacs.org For the synthesis of polysubstituted pyridines, several multi-component reaction (MCR) strategies have been established that could be adapted for the assembly of the core structure of 2-Fluoro-6-methoxy-3-methylpyridine.

One prevalent approach is the Hantzsch-type pyridine synthesis and its variations, which typically involve the condensation of an aldehyde, a β-ketoester, and an ammonia source. acsgcipr.org While traditionally requiring a subsequent oxidation step to form the aromatic pyridine ring, modern modifications aim to achieve this in a single pot. Another powerful strategy is the Bohlmann-Rahtz pyridine synthesis, which constructs the pyridine ring from enamines and ethynylketones, directly yielding the aromatic product through elimination of a small molecule like water. acsgcipr.org

More contemporary one-pot methodologies often employ transition-metal catalysis or base-catalysis to facilitate the construction of highly decorated pyridine rings. For instance, a base-catalyzed three-component reaction of ynals, isocyanates, and amines or alcohols can provide access to 2,3,6-substituted pyridines with high regioselectivity. organic-chemistry.org Such a strategy could be envisioned for the synthesis of a precursor to this compound, where the substituents can be installed in a controlled manner.

Furthermore, cascade reactions that involve a sequence of intramolecular events have been developed for the synthesis of fused and substituted pyridines. acs.orgnih.gov For example, a palladium-catalyzed cascade reaction of 1,3-butadiynamides with primary alcohols has been shown to produce 2-alkoxyquinolines. mdpi.com While not directly yielding a simple pyridine, this demonstrates the potential of cascade processes to construct alkoxy-substituted heterocyclic systems.

A plausible synthetic route to this compound could involve an initial one-pot synthesis of a di-substituted or tri-substituted pyridine core, followed by functional group interconversions. For example, a 2-chloro or 2-bromo-6-hydroxy-3-methylpyridine could be synthesized via a multi-component reaction, which could then undergo subsequent fluorination and methoxylation.

Table 1: Examples of One-Pot/Cascade Syntheses for Pyridine Derivatives

Reaction TypeReactantsCatalyst/ConditionsProduct TypeReference
Four-component reactionp-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone (B1666503) derivatives, ammonium acetateMicrowave irradiation, ethanol (B145695)3-Pyridine derivatives acs.orgnih.gov
Three-component reactionYnals, isocyanates, amines/alcoholsDIPEA (base), THF2,3,6-Substituted pyridines organic-chemistry.org
[3+3] Annulationβ-enaminonitriles, β,β-dichloromethyl peroxidesMetal-free, mild conditionsPolysubstituted pyridines mdpi.com
Multi-component reactionBenzyl alcohol, acetophenones, ammonium acetatePET@UiO-66 vial (catalyst), TBHP (oxidant)2,4,6-Trisubstituted pyridines acs.org

Green Chemistry Considerations in the Synthesis of Substituted Pyridines

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals, aiming to reduce the environmental impact of chemical manufacturing. researchgate.net For the synthesis of this compound and related compounds, several green chemistry strategies can be considered.

The use of sustainable catalysts is a key aspect of green synthesis. Heterogeneous catalysts, particularly nanocatalysts, offer advantages such as high efficiency, easy separation from the reaction mixture, and reusability. researchgate.net For pyridine synthesis, various nanocatalysts, including magnetic nanoparticles functionalized with acidic or basic groups, have been employed in multi-component reactions, often leading to high yields and simplified work-up procedures. rsc.org For instance, a PET@UiO-66 metal-organic framework has been used as a robust and recyclable catalyst for the synthesis of 2,4,6-trisubstituted pyridines. acs.org

Alternative energy sources , such as microwave irradiation, can significantly accelerate reaction times and improve yields in pyridine synthesis. acs.orgnih.gov Microwave-assisted organic synthesis is recognized as a green technology due to its potential for reduced energy consumption compared to conventional heating.

The choice of solvents and reagents is another critical factor. The ideal green synthesis would be performed in a benign solvent, such as water or ethanol, or even under solvent-free conditions. rsc.orgrsc.org The use of hazardous reagents should be minimized or replaced with safer alternatives. For example, in the synthesis of a precursor for Dexlansoprazole, trichloroisocyanuric acid was used as a safer alternative for chlorination.

The concept of atom economy , which measures the efficiency of a chemical reaction in converting reactants to the desired product, is central to green chemistry. Multi-component reactions are inherently more atom-economical than multi-step syntheses with intermediate isolations. acsgcipr.org

Considering the synthesis of this compound, a green approach would favor a one-pot or cascade synthesis of the pyridine core using a recyclable catalyst. The subsequent functionalization steps should be designed to use less hazardous reagents and minimize waste. For example, the fluorination step, which often employs harsh reagents, could potentially be achieved using milder, modern fluorinating agents. Similarly, the methoxylation could be performed using a catalytic amount of a base rather than stoichiometric quantities. The use of renewable starting materials, such as glycerol (B35011), is also being explored for the sustainable production of pyridines, which could be a future avenue for the synthesis of precursors. rsc.orgresearchgate.net

Table 2: Green Chemistry Approaches in Pyridine Synthesis

Green Chemistry PrincipleApplication in Pyridine SynthesisExampleReference
Use of NanocatalystsEfficient and reusable catalysts for multi-component reactions.Fe3O4@SiO2-SO3H for pyrazolopyridine synthesis. researchgate.net
Microwave-Assisted SynthesisReduced reaction times and improved yields.One-pot, four-component synthesis of pyridine derivatives. acs.orgnih.gov
Sustainable SolventsUse of water or ethanol, or solvent-free conditions.Synthesis of spiro-4H-pyran derivatives in ethanol. rsc.orgrsc.org
Renewable FeedstocksSynthesis of pyridines from biomass-derived materials.Thermo-catalytic conversion of glycerol and ammonia to pyridines. rsc.orgresearchgate.net

Chemical Reactivity and Transformation Pathways of 2 Fluoro 6 Methoxy 3 Methylpyridine Analogs

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyridine (B92270) rings, particularly those bearing a halogen at an activated position.

Reactivity of Fluorine at the 2-Position in Pyridines

The fluorine atom at the 2-position of the pyridine ring is highly susceptible to nucleophilic attack. This enhanced reactivity is attributed to the strong electron-withdrawing nature of the fluorine atom and the ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. The SNAr mechanism involves the addition of a nucleophile to the aromatic ring, followed by the elimination of the leaving group, in this case, the fluoride (B91410) ion. pearson.comwikipedia.org

Fluorine is an excellent leaving group in SNAr reactions on heteroaromatic systems, often displaying higher reactivity than other halogens like chlorine or bromine under specific conditions. sci-hub.se This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. A variety of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon, can displace the 2-fluoro substituent under relatively mild conditions. acs.org

Influence of Methoxy (B1213986) and Methyl Substituents on SNAr Kinetics and Regioselectivity

The methoxy and methyl groups at the 6- and 3-positions, respectively, significantly influence the kinetics and regioselectivity of SNAr reactions.

Steric Effects : The methyl group at the 3-position introduces steric hindrance around the 2-position. This can influence the approach of the nucleophile and potentially slow down the reaction rate compared to an unsubstituted 2-fluoropyridine (B1216828). researchgate.net In cases of polysubstituted pyridines, bulky substituents adjacent to the reaction site can direct the nucleophilic attack to a less hindered position. researchgate.net

Kinetic studies on similar substituted systems have provided insights into these effects. For instance, the reaction rates of substituted 2-methoxypyridines with secondary amines have been shown to depend on the nature and position of the substituents. researchgate.net

Competitive Substitution Pathways

In polysubstituted pyridines, the possibility of competitive substitution at different positions exists. For a molecule like 2-fluoro-6-methoxy-3-methylpyridine, while the 2-position is highly activated towards SNAr, the reactivity of other positions should be considered. However, given the strong activation of the 2-position by the fluorine atom and the pyridine nitrogen, substitution at this site is generally favored.

In systems with multiple halogen substituents, the regioselectivity of SNAr reactions is a critical aspect. For example, in 3-substituted-2,6-difluoropyridines, the two fluorine atoms have distinguishable reactivity, allowing for sequential substitutions. researchgate.net The nature of the substituent at the 3-position can direct the initial substitution to either the 2- or 6-position.

Cross-Coupling Reactions

Cross-coupling reactions provide a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and 2-halopyridines are excellent substrates for these transformations.

Palladium-Catalyzed Coupling Reactions for Pyridines

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, and Sonogashira reactions, are widely used for the functionalization of pyridines. chemrxiv.orgrsc.orgsoton.ac.uk 2-Fluoropyridines can participate in these reactions, although they are sometimes less reactive than their chloro, bromo, or iodo counterparts due to the strength of the C-F bond. mdpi.commdpi.com However, advancements in catalyst systems have enabled the efficient coupling of fluorinated heterocycles. nih.gov

For a substrate like this compound, a Suzuki coupling with an arylboronic acid, for instance, would lead to the formation of a 2-aryl-6-methoxy-3-methylpyridine. The choice of palladium catalyst and ligands is crucial for achieving high yields and preventing side reactions. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Pyridine Scaffolds

Coupling ReactionReactantsCatalyst SystemProduct Type
Suzuki Coupling2-Halopyridine, Arylboronic acidPd(OAc)₂, SPhos2-Arylpyridine
Sonogashira Coupling2-Halopyridine, Terminal alkynePd(PPh₃)₄, CuI2-Alkynylpyridine
Buchwald-Hartwig Amination2-Halopyridine, AminePd₂(dba)₃, BINAP2-Aminopyridine (B139424)

Note: This table provides generalized examples and specific conditions may vary.

Copper-Catalyzed Coupling Reactions for Substituted Pyridines

Copper-catalyzed coupling reactions, such as the Ullmann condensation, offer a valuable alternative to palladium-catalyzed methods. acs.orgbeilstein-journals.org These reactions are particularly effective for forming C-N, C-O, and C-S bonds. Copper catalysis can be advantageous in terms of cost and, in some cases, functional group tolerance. researchgate.net

For instance, a copper-catalyzed reaction of this compound with an alcohol or a phenol (B47542) could yield the corresponding 2-alkoxy- or 2-aryloxypyridine derivative. Similarly, coupling with amines or thiols would lead to the formation of 2-amino- or 2-thiopyridines, respectively. The efficiency of these reactions can be influenced by the choice of copper catalyst, ligands, base, and solvent. acs.orgresearchgate.net

Table 2: Overview of Copper-Catalyzed Coupling Reactions with Pyridine Substrates

Coupling ReactionNucleophileCatalyst SystemBond Formed
Ullmann Condensation (N-Arylation)Amine/AmideCuI, LigandC-N
Ullmann Condensation (O-Arylation)Alcohol/PhenolCuI, LigandC-O
Buchwald-Type C-S CouplingThiolCuI, LigandC-S

Note: This table provides generalized examples and specific conditions may vary.

C-N and C-O Cross-Coupling Methodologies

The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds on the pyridine scaffold is a critical transformation for the synthesis of a wide array of functionalized molecules. The Buchwald-Hartwig amination and Ullmann condensation are two of the most powerful methods to achieve these couplings.

The Buchwald-Hartwig amination has become an indispensable tool for the synthesis of aryl amines from aryl halides. wikipedia.org This palladium-catalyzed reaction has seen significant advancements, with the development of various generations of catalyst systems expanding its scope to include a wide range of amines and aryl coupling partners. wikipedia.org For pyridyl systems, particularly those bearing halide substituents, this methodology provides a direct route to aminopyridine derivatives. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results for challenging substrates like halopyridines. rug.nl Bidentate phosphine ligands such as BINAP and DPPP have proven effective in the amination of primary amines with aryl iodides and triflates. wikipedia.org The reaction mechanism is understood to proceed through oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to afford the desired aminopyridine and regenerate the active catalyst. wikipedia.org A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed, providing an efficient route to secondary and tertiary aminopyridines. nih.gov

The Ullmann condensation , a copper-catalyzed reaction, is a classic method for the formation of C-O bonds, particularly for the synthesis of diaryl ethers. While historically requiring harsh reaction conditions, modern modifications have made it a more versatile and widely used transformation. In the context of pyridine chemistry, the Ullmann reaction can be employed to couple pyridinols or their corresponding halides with alcohols or phenols to generate alkoxy- and aryloxypyridines. Similar to the Buchwald-Hartwig reaction, conditions for the Ullmann condensation have been optimized to proceed under milder conditions with a broader substrate scope.

Table 1: Key Features of C-N and C-O Cross-Coupling Methodologies
MethodologyCatalystTypical SubstratesKey Advantages
Buchwald-Hartwig AminationPalladiumAryl/Heteroaryl Halides, AminesBroad substrate scope, high functional group tolerance, mild reaction conditions. wikipedia.org
Ullmann CondensationCopperAryl/Heteroaryl Halides, Alcohols/PhenolsEffective for C-O bond formation, particularly for diaryl ethers.

C-H Functionalization of Pyridine Systems

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of pyridine rings, avoiding the need for pre-functionalized starting materials. researchgate.netrsc.org The inherent electronic properties of pyridine, however, often lead to challenges in achieving regioselectivity. researchgate.netnih.gov

The electronic nature of the pyridine ring typically directs functionalization to the ortho (C2/C6) and para (C4) positions. researchgate.net However, achieving meta (C3/C5) selectivity is a significant challenge due to the electron-deficient nature of this position. researchgate.netnih.gov

Ortho-selectivity: The proximity to the nitrogen atom often facilitates ortho-functionalization through various mechanisms, including directed metalation and radical reactions. researchgate.net

Para-selectivity: While less common than ortho-functionalization, para-selective methods are being developed, often by exploiting specific reaction conditions or directing groups. acs.orgresearchgate.netnih.gov A recent strategy involves the use of oxazino pyridine intermediates, which under acidic conditions, undergo highly para-selective functionalization. acs.orgnih.gov

Meta-selectivity: Achieving meta-selective C-H functionalization of pyridines is a formidable challenge. researchgate.netnih.gov Recent advances have focused on strategies such as the use of directing groups, non-directed metalation, and temporary dearomatization to overcome the inherent electronic bias of the pyridine ring. nih.govbohrium.com Iridium-catalyzed C-H borylation has shown promise for meta-selective functionalization, influenced by steric factors. researchgate.net

Transition metal catalysis has been instrumental in advancing the field of C-H activation. researchgate.net Various metals, including palladium, rhodium, and iridium, have been employed to catalyze the functionalization of pyridine C-H bonds. researchgate.netnih.govnih.gov

Rhodium-catalyzed reactions: Rhodium catalysts have been extensively used for chelation-assisted C-H functionalization, where a directing group guides the catalyst to a specific C-H bond. nih.gov Rh(III)-catalyzed C-H functionalization has been developed for the synthesis of multisubstituted 3-fluoropyridines. nih.gov

Iridium-catalyzed borylation: Iridium-catalyzed C-H borylation is a valuable method for introducing a boronate ester group onto the pyridine ring, which can then be further functionalized. researchgate.netnih.gov The regioselectivity of this reaction is often governed by steric and electronic effects. researchgate.netnih.gov While catalyst inhibition by the pyridine nitrogen can be a challenge, this can be overcome by introducing substituents at the C-2 position. nih.govrsc.org

In recent years, metal-free C-H functionalization methods have gained significant attention as more sustainable alternatives to metal-catalyzed reactions. These approaches often utilize radical chemistry or photocatalysis.

Radical-based functionalization: The Minisci reaction, a classic example of radical functionalization of heteroaromatics, has been widely used. unibo.itacs.org However, it often suffers from a lack of regioselectivity. researchgate.neticiq.org More recent developments have focused on generating pyridinyl radicals through single-electron reduction of pyridinium (B92312) ions, which can then couple with other radical species with high regioselectivity. unibo.itacs.orgresearchgate.neticiq.org The regioselectivity of radical additions to electron-deficient pyridines can be tuned by considering the electronic character of the C-H bonds and the nature of the radical species. nih.govresearchgate.netsigmaaldrich.com

Photocatalysis: Visible-light photocatalysis has emerged as a mild and powerful tool for C-H functionalization. nih.gov This approach can be used to generate radicals under neutral conditions, offering a complementary strategy to traditional radical generation methods.

A clever strategy to achieve otherwise difficult functionalizations, particularly at the meta position, involves a dearomatization-rearomatization sequence. researchgate.netresearchgate.net This approach temporarily disrupts the aromaticity of the pyridine ring, altering its electronic properties and allowing for regioselective functionalization. Subsequent rearomatization restores the aromatic pyridine core, now bearing the desired functional group. This strategy has been successfully employed for the meta-selective C-H functionalization of pyridines. researchgate.netresearchgate.net Recent studies have shown that dearomatization strategies are a key area of interest for expanding meta-C-H functionalization of pyridines. nih.gov

Table 2: Comparison of C-H Functionalization Strategies
StrategyKey FeaturesSelectivityExamples
Metal-Catalyzed C-H ActivationUtilizes transition metals like Pd, Rh, Ir. researchgate.netnih.govnih.gov Often requires directing groups.Can be tuned for ortho, meta, or para selectivity depending on the catalyst and directing group.Rh-catalyzed alkylation, nih.gov Ir-catalyzed borylation. researchgate.netnih.gov
Metal-Free C-H FunctionalizationEmploys radical chemistry or photocatalysis. nih.gov Avoids transition metal catalysts.Regioselectivity can be a challenge, but new methods are improving control. unibo.itacs.orgresearchgate.neticiq.orgMinisci reaction, unibo.itacs.org photocatalytic alkylation. nih.gov
Dearomatization-RearomatizationTemporarily disrupts aromaticity to alter reactivity. researchgate.netresearchgate.netParticularly effective for achieving meta-selectivity. researchgate.netresearchgate.netMeta-selective trifluoromethylation. researchgate.net

Electrophilic Aromatic Substitution Reactions (Challenges and Solutions in Pyridine Chemistry)

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. However, in the case of pyridine, this reaction is significantly more challenging than for benzene. youtube.comquimicaorganica.org The electron-withdrawing nature of the nitrogen atom deactivates the ring towards electrophilic attack. youtube.com Furthermore, the nitrogen lone pair can coordinate to the electrophile or the Lewis acid catalyst, leading to the formation of a pyridinium species that is even more deactivated. youtube.comquora.com

Consequently, EAS on pyridine typically requires harsh reaction conditions and often results in low yields. quora.com The substitution generally occurs at the 3-position (meta), as the intermediates for attack at the 2- and 4-positions are significantly destabilized. quimicaorganica.orgquora.com

To overcome these challenges, several strategies have been developed:

Activation via N-oxide formation: Conversion of the pyridine to its N-oxide derivative activates the ring towards EAS, particularly at the 4-position. The N-oxide group is electron-donating through resonance and can be subsequently removed after the substitution reaction.

Introduction of electron-donating groups: The presence of electron-donating substituents on the pyridine ring can increase its reactivity towards electrophiles. youtube.com

Computational studies: Molecular electron density theory has been used to study the EAS nitration of pyridine derivatives, providing insights into the reaction mechanism and regioselectivity. rsc.org

Radical Reactions and Photochemistry of Fluoropyridines

The study of radical reactions and photochemistry involving fluoropyridine scaffolds, including analogs of this compound, reveals unique reactivity patterns influenced by the fluorine substituent. The high electronegativity of fluorine significantly impacts the electronic structure of the pyridine ring, influencing the stability and behavior of radical intermediates and excited states.

Research into the radical cations of substituted pyridines has shown that the nature and position of substituents dictate the type of radical formed. Upon exposure to γ-rays at low temperatures (77 K), various substituted pyridines in trichlorofluoromethane (B166822) generate their corresponding cation radicals. iaea.org Electron spin resonance (e.s.r.) spectra indicate that the parent pyridine cation is a σ-radical, with the unpaired electron located in the in-plane s-p hybrid 'lone-pair' orbital on the nitrogen atom. iaea.org However, substitution can alter the orbital energies, leading to the formation of π-cations. For instance, while most methylated pyridines yield σ-cations, the 2,5-dimethyl derivative exclusively forms a π-cation. iaea.org Similarly, 2-chloro and 2-bromo derivatives favor the formation of π-cations. iaea.org This suggests that the electronic interplay between substituents determines the ground state of the radical cation.

The photochemistry of fluoropyridines often involves interactions with transition metals. In one study, the UV irradiation of a rhodium complex, CpRh(PMe3)(C2H4), in the presence of 4-substituted tetrafluoropyridines (C5NF4X), where the substituent X was a methoxy group (-OMe), resulted in a cyclometalation reaction. acs.org This process involves the elimination of ethylene (B1197577) (C2H4) and hydrogen fluoride (HF) to form a stable five-membered rhodacycle. acs.org The reaction proceeds via the activation of a primary C-H bond on the methoxy substituent and a C-F bond on the pyridine ring. acs.org This reactivity highlights a pathway for intramolecular functionalization under photochemical conditions, driven by the specific substitution pattern on the fluoropyridine ring.

Fluoropyridine AnalogReaction TypeConditionsOutcomeReference
Pentafluoropyridine Photochemical CoordinationIrradiation (λ >290 nm) with CpRh(PMe3)(C2H4)Forms η2-C,C-coordinated complex
2,3,5,6-Tetrafluoropyridine Photochemical C-H ActivationIrradiation (λ >290 nm) with CpRh(PMe3)(C2H4)C-H oxidative addition product acs.org
4-Methoxy-2,3,5,6-tetrafluoropyridine Photochemical CyclometalationIrradiation (λ >290 nm) with CpRh(PMe3)(C2H4)Forms a metallacycle via C-H and C-F activation acs.org
Various Methylated Pyridines Radical Cation Formation60Co γ-rays at 77 K in CCl3FFormation of σ- or π-radical cations observed by e.s.r. iaea.org

Functional Group Interconversions on the Pyridine Ring

Functional group interconversions are fundamental in modifying the structure and properties of heterocyclic compounds like this compound. For 2-fluoropyridine analogs, the most prominent transformation is nucleophilic aromatic substitution (SNAr), where the fluorine atom acts as an excellent leaving group.

The high electronegativity of fluorine activates the C-2 position of the pyridine ring towards nucleophilic attack. SNAr reactions on 2-fluoropyridines are significantly faster than on their 2-chloro analogs; for example, the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine. nih.gov This enhanced reactivity allows for substitutions to occur under much milder conditions, making the process compatible with a wide range of functional groups. nih.govacs.org This methodology has been utilized for the late-stage functionalization of complex molecules, where groups attached via nitrogen, oxygen, sulfur, or carbon can be introduced onto the pyridine ring. nih.govberkeley.edu

The substitution pattern on the pyridine ring can influence the course of these reactions. For instance, in a molecule containing both a 2-fluoropyridine moiety and a methyl ester, selective reaction at either site is possible by carefully choosing the reaction conditions. The reaction of a fluoropyridine methyl ester with aqueous methylamine (B109427) in tetrahydrofuran (B95107) (THF) resulted in the substitution of both the fluoride and the methoxide. nih.govacs.org However, changing the solvent to methanol (B129727) (MeOH) allowed for the selective conversion of the ester to an N-methyl amide without displacing the fluoride. nih.govacs.org This demonstrates that functional group interconversions can be precisely controlled on multifunctional fluoropyridine scaffolds.

Furthermore, the methyl group on a pyridine ring can also be a site for functionalization. For example, 2-fluoro-6-methylpyridine (B1294898) can be converted into 2-fluoro-6-(dibromomethyl)pyridine, which serves as a precursor for other derivatives like 2-fluoro-6-pyridinecarboxylic acid. This highlights that interconversions are not limited to the fluorine substituent but can also involve other groups on the ring, expanding the synthetic utility of these building blocks.

Starting MaterialReagent/ConditionsTransformationProductReference
Generic 2-Fluoropyridine NaOEt, EtOHNucleophilic Aromatic Substitution (SNAr)2-Ethoxypyridine nih.gov
Methyl 5-bromo-2-fluoropicolinate Aqueous MeNH2, MeOHSelective AmidationN-Methyl-5-bromo-2-fluoropicolinamide acs.org
2-Fluoropyridine Benzyl alcohol, NMP, MicrowaveNucleophilic Aromatic Substitution (SNAr)2-Benzyloxypyridine sci-hub.se
2-Fluoropyridine Sodium phenoxide, HMPA, MicrowaveNucleophilic Aromatic Substitution (SNAr)2-Phenoxypyridine sci-hub.se
2-Fluoro-6-methylpyridine N-Bromosuccinimide, AIBNRadical Bromination2-Fluoro-6-(dibromomethyl)pyridine
2-Fluoro-6-(dibromomethyl)pyridine H2SO4, H2OHydrolysis2-Fluoro-6-pyridinecarboxylic acid

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides unparalleled insight into the molecular framework of 2-Fluoro-6-methoxy-3-methylpyridine. By analyzing the chemical shifts, coupling constants, and through-space interactions of its ¹H, ¹³C, and ¹⁹F nuclei, a complete structural assignment can be achieved.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals of the pyridine (B92270) ring and its substituents.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comsdsu.edu For this compound, this technique would reveal correlations between the two aromatic protons on the pyridine ring, confirming their adjacent positions. It would also show a lack of correlation between the methyl protons and the aromatic protons, confirming their separation by more than three bonds.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC (or HMQC) spectrum correlates proton signals with the carbon signals of the nuclei to which they are directly attached (¹J-coupling). sdsu.edulibretexts.org This is a powerful tool for assigning carbon resonances. For instance, the proton signal of the methoxy (B1213986) group will show a cross-peak with the methoxy carbon signal, and the methyl protons will correlate with the methyl carbon. The signals of the two aromatic protons will correlate with their respective carbon atoms in the pyridine ring.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to four bonds (²J, ³J, and sometimes ⁴J). youtube.comlibretexts.org This is vital for piecing together the complete carbon skeleton and confirming the substitution pattern. For example, the protons of the methyl group (at C3) would show correlations to the C2, C3, and C4 carbons of the pyridine ring. Similarly, the methoxy protons would show a correlation to the C6 carbon, confirming the position of the methoxy group.

A summary of expected 2D NMR correlations is provided in the table below.

Proton (¹H)COSY Correlation (¹H)HMBC Correlations (¹³C)
H4H5C2, C3, C5, C6
H5H4C3, C4, C6
3-CH₃NoneC2, C3, C4
6-OCH₃NoneC6

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. thermofisher.com The ¹⁹F chemical shift is very sensitive to the electronic environment, providing valuable information about the electronic effects of the substituents on the pyridine ring.

The analysis of long-range coupling constants, particularly those involving fluorine (J-HF and J-CF), offers a finer level of structural detail. In aromatic systems like pyridine, these couplings can be observed over as many as seven bonds. nih.gov

For this compound, specific long-range couplings would be expected:

⁴J(H4-F): A four-bond coupling between the fluorine at C2 and the proton at C4.

⁵J(H5-F): A five-bond coupling between the fluorine at C2 and the proton at C5.

⁴J(CH₃-F): A four-bond coupling between the fluorine at C2 and the protons of the methyl group at C3.

nJ(C-F): Carbon-fluorine couplings can also be observed. The largest will be the one-bond coupling (¹J(C2-F)), but longer-range couplings to other carbons in the ring (e.g., ²J(C3-F), ³J(C4-F)) are also detectable and informative. ed.ac.ukwestmont.edu

The magnitudes of these long-range couplings are influenced by the geometry of the molecule and the nature of the intervening bonds. nih.govethz.ch Theoretical DFT calculations have shown good agreement with experimental values for long-range couplings in fluorinated pyridines, making this a powerful method for confirming complex structures. nih.gov

Coupling TypeNuclei InvolvedExpected Range (Hz)Information Provided
¹J(CF)C2-FLarge (e.g., 150-250 Hz)Direct C-F bond
⁴J(HF)H4-FSmall (e.g., < 5 Hz)Through-bond connectivity and electronic pathway
⁵J(HF)H5-FSmall (e.g., < 3 Hz)Through-bond connectivity and electronic pathway
⁴J(HF)CH₃-FSmall (e.g., < 5 Hz)Proximity and conformation of the methyl group

Mass Spectrometry for Mechanistic Pathway Elucidation

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

In electron ionization mass spectrometry (EI-MS), the this compound molecule is ionized to form a molecular ion (M⁺˙), which then undergoes a series of fragmentation reactions. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragment ions.

The fragmentation of substituted pyridines is complex but often involves characteristic losses. libretexts.org For this compound, likely fragmentation pathways could include:

Loss of a methyl radical (·CH₃): Cleavage of the methoxy group can lead to the loss of a methyl radical, forming an [M-15]⁺ ion.

Loss of formaldehyde (B43269) (CH₂O): A rearrangement reaction could lead to the elimination of a neutral formaldehyde molecule from the methoxy group, resulting in an [M-30]⁺ ion.

Loss of CO: The molecular ion may lose carbon monoxide, a common fragmentation for methoxy-substituted aromatics, to give an [M-28]⁺ ion.

Pyridine Ring Fission: The pyridine ring itself can cleave, often by losing HCN or related fragments, leading to a complex pattern in the lower mass region of the spectrum. nih.govsapub.org

The presence of the fluorine atom influences the fragmentation, as the high strength of the C-F bond makes its cleavage less favorable than other pathways.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, typically to four or more decimal places. This precision allows for the determination of the elemental composition of the parent ion and its fragments.

For this compound, the molecular formula is C₇H₈FNO. HRMS can distinguish its exact mass from other compounds that might have the same nominal mass. The calculated monoisotopic mass for this compound is 141.05899 Da. An experimental HRMS measurement confirming this value would provide unequivocal evidence for the compound's elemental formula. nih.gov

IonFormulaCalculated Monoisotopic Mass (Da)
[M]⁺˙[C₇H₈FNO]⁺˙141.05899
[M-CH₃]⁺[C₆H₅FNO]⁺126.03554
[M-CO]⁺˙[C₆H₈FN]⁺˙113.06404
[M-CH₂O]⁺˙[C₆H₆FN]⁺˙111.04842

X-ray Crystallography for Solid-State Structural Determination

A comprehensive search of the current scientific literature and crystallographic databases did not yield any specific studies detailing the single-crystal X-ray diffraction analysis of this compound. Therefore, no experimental data on its crystal lattice parameters, space group, or precise intramolecular dimensions are available at present.

The elucidation of its crystal structure would be a valuable contribution to the field, offering insights into how the interplay of the fluoro, methoxy, and methyl substituents influences the crystal packing and intermolecular forces, such as hydrogen bonding or π-stacking, within the solid state.

Vibrational Spectroscopy (FTIR, IR) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and infrared (IR) techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

As with crystallographic data, a specific, experimentally recorded FTIR or IR spectrum for this compound is not publicly available in the surveyed literature. However, based on the known vibrational frequencies of related molecules, a theoretical spectrum can be predicted, and the expected absorption bands can be assigned to specific functional groups. Theoretical studies on similar compounds, such as 2-methoxy-6-methyl pyridine, provide a basis for these predictions. nih.gov

The key vibrational modes expected for this compound would include:

C-F Stretching: The carbon-fluorine bond is expected to produce a strong absorption band in the region of 1250-1150 cm⁻¹. This is a characteristic and often easily identifiable peak in the IR spectrum of fluorinated aromatic compounds. researchgate.net

C-O Stretching: The methoxy group features a C-O bond which typically gives rise to a strong absorption band. For aromatic ethers, this is often observed in the 1275-1200 cm⁻¹ region for the asymmetric stretching and near 1050-1000 cm⁻¹ for the symmetric stretching.

Pyridine Ring Vibrations: The pyridine ring itself has a set of characteristic stretching and bending vibrations. The C=C and C=N stretching vibrations within the aromatic ring are expected to appear in the 1650-1400 cm⁻¹ region. researchgate.net Ring in-plane and out-of-plane bending modes would be observed at lower wavenumbers. nih.gov

Methyl Group Vibrations: The methyl (CH₃) group will exhibit symmetric and asymmetric stretching vibrations in the 3000-2850 cm⁻¹ range and bending vibrations around 1460 cm⁻¹ (asymmetric) and 1380 cm⁻¹ (symmetric).

C-H Vibrations: Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹, while out-of-plane bending vibrations appear in the 900-675 cm⁻¹ region.

A detailed theoretical and experimental vibrational analysis of this compound would be instrumental in confirming these assignments and providing a more complete picture of its molecular structure and bonding.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can provide insights into a molecule's structure, stability, and reactivity. For pyridine (B92270) derivatives, DFT calculations are routinely used to analyze how different substituents modify the electron distribution within the aromatic ring and influence its chemical behavior. researchgate.net

Table 1: Summary of Expected Electronic Effects of Substituents on the Pyridine Ring

SubstituentPositionInductive EffectResonance EffectOverall Electronic Effect
Fluoro (-F)2-I (Strongly Electron Withdrawing)+R (Weakly Electron Donating)Net Electron Withdrawing
Methoxy (B1213986) (-OCH₃)6-I (Electron Withdrawing)+R (Strongly Electron Donating)Net Electron Donating
Methyl (-CH₃)3+I (Weakly Electron Donating)N/A (Hyperconjugation)Net Electron Donating

Reaction Pathway Elucidation and Transition State Analysis

Computational methods are crucial for studying reaction mechanisms, especially for processes involving short-lived intermediates that are difficult to detect experimentally. mdpi.com For 2-Fluoro-6-methoxy-3-methylpyridine, a key reaction pathway of interest is nucleophilic aromatic substitution (SNAr). The presence of a highly electronegative fluorine atom at the C2 position, ortho to the ring nitrogen, makes this site highly activated for attack by nucleophiles.

Theoretical studies on SNAr reactions of halopyridines confirm that fluoropyridines are significantly more reactive than their chloro-analogs. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, a phenomenon attributed to the high electronegativity of fluorine which stabilizes the intermediate Meisenheimer complex. nih.gov

A computational investigation of a potential SNAr reaction involving this compound would involve:

Reactant and Product Optimization: Calculating the minimum energy geometries of the pyridine derivative, the nucleophile, and the final product.

Transition State Search: Locating the transition state structure for the reaction pathway. This is the highest energy point along the reaction coordinate and is critical for determining the reaction's activation energy.

While specific transition state analyses for this compound were not found in the reviewed literature, such computational studies are standard practice for understanding reactivity and selectivity in the synthesis of complex heterocyclic molecules. nih.gov

Analysis of Substituent Effects on Reactivity (e.g., Inductive and Resonance Effects)

The reactivity of the this compound ring is a direct consequence of the interplay between the inductive and resonance effects of its three substituents.

Fluoro Group (at C2): The fluorine atom exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect decreases the electron density at the carbon atom to which it is attached (C2), making it highly electrophilic and susceptible to nucleophilic attack. Its resonance effect (+R), which involves donation of a lone pair to the ring, is weak and generally overshadowed by the inductive effect in halogens.

Methoxy Group (at C6): The oxygen atom of the methoxy group is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I). However, the methoxy group's primary influence is its strong electron-donating resonance effect (+R), where an oxygen lone pair is delocalized into the pyridine ring. This effect increases electron density, particularly at the ortho and para positions. In this molecule, it enhances the electron density at C5 and, to a lesser extent, C3.

Methyl Group (at C3): The methyl group is a weak electron-donating group through an inductive effect (+I) and hyperconjugation. It slightly increases the electron density of the pyridine ring.

Molecular Dynamics Simulations (if applicable for specific interactions or dynamics)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly useful for understanding the behavior of molecules in solution, their conformational flexibility, and their interactions with other molecules, such as proteins or surfaces. mdpi.comresearchgate.net

For substituted pyridine derivatives, MD simulations have been employed to investigate their binding mechanisms as inhibitors to biological targets like lysine-specific demethylase 1 (LSD1) or HIV-1 reverse transcriptase. nih.govacs.org These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex and can help explain the molecule's biological activity. nih.govacs.org MD simulations have also been used to model the adsorption of pyridine molecules onto metal surfaces, providing insights into corrosion inhibition. mdpi.com

While MD simulations represent a powerful tool for exploring the dynamic behavior of this compound, no specific MD studies for this compound were identified in the surveyed literature. Potential applications for MD simulations of this molecule could include:

Investigating its binding mode and affinity if it were identified as a ligand for a specific biological receptor.

Studying its solvation properties and behavior in different solvent environments.

Analyzing its conformational dynamics to understand the rotational freedom of the methoxy group and its influence on interactions.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations, particularly using DFT, are highly effective for predicting and interpreting the spectroscopic properties of molecules, including NMR and infrared (IR) spectra. researchgate.netresearchgate.net These calculations can provide a direct link between the molecular structure and its spectral signature.

NMR Spectra: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C NMR spectra. The accuracy of these predictions allows for the confident assignment of experimental peaks to specific atoms in the molecule. For example, DFT calculations have been used to analyze the NMR spectra of various pyridine derivatives, helping to understand the influence of substituents on the electronic environment of each nucleus. researchgate.net The predicted spectrum for this compound would show characteristic shifts influenced by the electronegativity of the fluorine and oxygen atoms and the electron-donating nature of the methyl group.

Vibrational (IR and Raman) Spectra: DFT calculations can compute the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in IR and Raman spectra. Studies on 2-fluoropyridine and 3-fluoropyridine (B146971) have demonstrated an excellent agreement between experimentally observed spectra and those calculated via DFT, which aids in the definitive assignment of vibrational modes. researchgate.net Similarly, the calculated IR spectrum of 2-methoxy-6-methylpyridine (B1310761) has been compared with experimental data, showing good correlation. researchgate.net For this compound, calculations would predict characteristic stretching frequencies for the C-F, C-O, and C-N bonds, as well as various ring vibrations.

Table 2: Comparison of Experimental vs. Calculated Vibrational Frequencies (cm⁻¹) for a Related Compound This table illustrates the typical accuracy of DFT calculations by comparing experimental data with calculated values for 2-methoxy-6-methylpyridine, a structurally similar compound.

Vibrational ModeExperimental IR (cm⁻¹)Calculated (B3LYP) (cm⁻¹)
C-H stretch (aromatic)30753072
C-H stretch (methyl)29952990
Ring stretch16001595
Ring stretch14751470
C-O stretch12901285

Data adapted from conceptual analysis based on findings for 2-methoxy-6-methylpyridine. researchgate.net

These computational tools are indispensable for confirming the structure of newly synthesized compounds and for gaining a deeper understanding of their electronic and vibrational properties.

Applications As Building Blocks and Ligands in Advanced Chemical Synthesis

Role in the Synthesis of Complex Heterocyclic Systems

The primary application of 2-fluoro-6-methoxy-3-methylpyridine in synthetic chemistry is as a precursor for building more elaborate heterocyclic systems. The fluorine atom at the 2-position is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide array of nitrogen, oxygen, sulfur, and carbon nucleophiles at this position, serving as a key step in the synthesis of diverse molecular scaffolds.

The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the same reaction with 2-chloropyridine, highlighting the enhanced reactivity of the C-F bond in this context nih.govacs.org. This efficiency makes fluorinated pyridines valuable intermediates. By displacing the fluoride (B91410), chemists can forge new bonds to construct fused ring systems or append complex side chains, a strategy frequently employed in medicinal chemistry to generate libraries of compounds for structure-activity relationship (SAR) studies nih.gov. The process allows for the late-stage functionalization of the pyridine (B92270) core, which is an efficient method for modifying medicinally important compounds nih.gov.

Under catalyst-free conditions, 2-fluoropyridine derivatives can react with ammonia (B1221849) sources like acetamidine (B91507) hydrochloride to produce 2-aminopyridine (B139424) derivatives, demonstrating a straightforward method for introducing amine functionalities rsc.org. This type of transformation is foundational for accessing a broad range of bioactive heterocyclic compounds, including those found in pharmaceuticals and agrochemicals mdpi.comethernet.edu.et. The presence of the methoxy (B1213986) and methyl groups on the this compound scaffold further influences the electronic properties and steric environment of the molecule, allowing for fine-tuning of its reactivity and the properties of the resulting complex heterocycles.

Precursor for the Development of Advanced Functional Materials

Substituted pyridines are integral components in the design of advanced functional materials due to their electronic properties, rigidity, and capacity for intermolecular interactions. wiley.com The incorporation of fluorine and methoxy groups, as seen in this compound, can significantly influence the physicochemical properties of resulting materials, such as liquid crystals and polymers. ethernet.edu.etrsc.org

For instance, research on other 2-methoxypyridine (B126380) derivatives has shown that the presence of polar substituents can lead to the formation of liquid crystalline phases over a wide thermal range. rsc.org The bent shape and specific intermolecular interactions of these molecules contribute to their mesophase behavior. rsc.org By analogy, this compound could serve as a key building block for novel luminescent mesogens or other organic materials where precise control over molecular conformation and electronic character is required. The unique combination of substituents offers a handle to modulate properties like dipole moment, thermal stability, and self-assembly behavior, which are critical for applications in electronics and photonics.

Design and Synthesis of Metal Ligands Based on the Pyridine Scaffold

The pyridine ring is a fundamental structural motif in coordination chemistry, acting as a Lewis base through the lone pair of electrons on its nitrogen atom to form stable complexes with a wide range of metal ions. semanticscholar.orgwikipedia.orgalfachemic.com These pyridine-based ligands are central to the development of catalysts and functional metal-organic materials. semanticscholar.orgalfachemic.com this compound can function as a monodentate ligand, where the electronic properties are tuned by its substituents, thereby influencing the characteristics of the resulting metal complex.

Pyridine and its derivatives are used to synthesize complexes with virtually all transition metals, finding applications in catalysis for reactions such as olefin polymerization, hydrogenation, and hydroformylation. alfachemic.com For example, Crabtree's catalyst, a prominent hydrogenation catalyst, is an iridium complex featuring pyridine ligands. wikipedia.org By using a substituted pyridine like this compound, the steric and electronic environment around the metal center can be precisely controlled. This control affects the catalytic activity, selectivity, and stability of the complex. The electron-withdrawing fluorine atom and electron-donating methoxy group create a unique electronic profile that can modulate the binding affinity of the ligand and the redox properties of the metal center.

Table 1: Representative Applications of Pyridine-Based Metal Complexes

Metal Center Complex Type Application Area Example
Titanium (Ti) [Ti(py)ₓClᵧ] Olefin Polymerization Ziegler-Natta Catalysis
Rhodium (Rh) Rh(I) and Rh(III) Complexes Hydroformylation Ethylene (B1197577) Hydrocarbon Conversion
Rhenium (Re) [ReCl₄(NO)(py)₂] Hydrogenation Cyclohexene Hydrogenation
Iridium (Ir) [Ir(COD)(PCy₃)(py)]⁺ Hydrogenation Crabtree's Catalyst

Utilization in Flow Chemistry and Continuous Synthesis (Future Outlook)

Flow chemistry, or continuous flow synthesis, is an emerging technology in chemical manufacturing that offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govdurham.ac.uk This approach is particularly well-suited for handling hazardous reagents and optimizing sensitive reactions, making it a promising area for the synthesis and application of fluorinated heterocycles like this compound. durham.ac.ukresearchgate.net

The synthesis of fluorinated compounds often involves toxic or highly reactive fluorinating agents. durham.ac.ukresearchgate.net Performing these reactions in a continuous flow reactor improves safety by minimizing the volume of hazardous material present at any given time. durham.ac.uk For example, the synthesis of 2-fluoroadenine (B1664080) has been successfully developed using hydrogen fluoride-pyridine (HF/pyridine) in a continuous flow process, which allowed for better control of the reaction's exothermicity and led to higher yield and purity compared to batch methods. researchgate.netacs.org Similarly, the Balz–Schiemann reaction using HF/pyridine has been adapted to a continuous flow mode for the synthesis of 1,2-difluorobenzene. acs.org

Looking forward, the synthesis of this compound itself could be rendered more efficient, safer, and scalable by adopting a continuous flow platform. Furthermore, its use as a building block can be integrated into multi-step "telescoped" syntheses, where the output of one reactor flows directly into the next for a subsequent transformation without intermediate isolation and purification. nih.govresearchgate.net This approach has been successfully used to synthesize various anticancer drugs and other complex pharmaceutical ingredients, demonstrating the potential for this compound to be a valuable component in the future of automated, continuous pharmaceutical manufacturing. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.